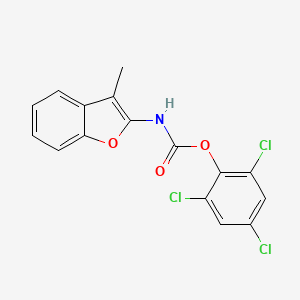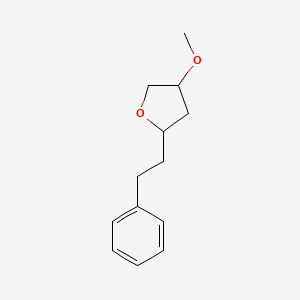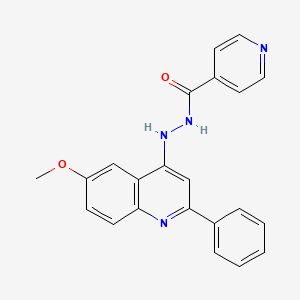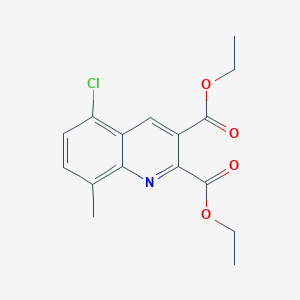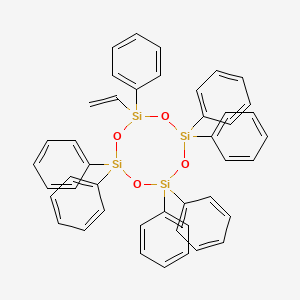
2-Ethenyl-2,4,4,6,6,8,8-heptaphenyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups and a vinyl group attached to a tetrasiloxane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane typically involves the reaction of phenyl-substituted silanes with vinyl-substituted silanes under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the formation of the desired tetrasiloxane structure. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The phenyl groups can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Chemistry: The compound serves as a precursor for the synthesis of other complex organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of high-performance coatings and adhesives due to its robust chemical structure.
作用机制
The mechanism by which 2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic systems, while the vinyl group can participate in polymerization reactions. The tetrasiloxane core provides a stable framework that can withstand harsh chemical environments, making it suitable for various applications.
相似化合物的比较
Similar Compounds
2,2,4,4,6,6,8-Heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has methyl groups instead of phenyl groups, resulting in different chemical properties and applications.
2,2,4,4,6,6-Hexamethyl-8,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has fewer phenyl groups and additional methyl groups, which affect its reactivity and stability.
Uniqueness
2,2,4,4,6,6,8-Heptaphenyl-8-vinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is unique due to its combination of phenyl and vinyl groups attached to a tetrasiloxane core. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
15208-31-8 |
|---|---|
分子式 |
C44H38O4Si4 |
分子量 |
743.1 g/mol |
IUPAC 名称 |
2-ethenyl-2,4,4,6,6,8,8-heptakis-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C44H38O4Si4/c1-2-49(38-24-10-3-11-25-38)45-50(39-26-12-4-13-27-39,40-28-14-5-15-29-40)47-52(43-34-20-8-21-35-43,44-36-22-9-23-37-44)48-51(46-49,41-30-16-6-17-31-41)42-32-18-7-19-33-42/h2-37H,1H2 |
InChI 键 |
VJNNONLLYHTEJD-UHFFFAOYSA-N |
规范 SMILES |
C=C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)

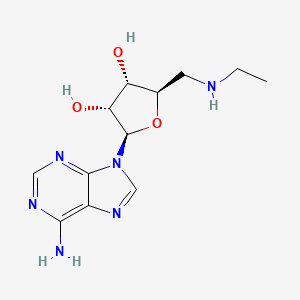
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
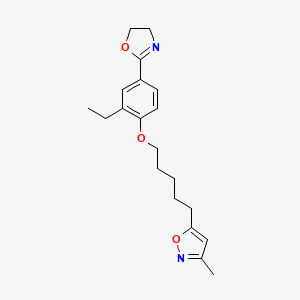
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
